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Compound of Interest

Compound Name: 3,5,5-Trimethylmorpholin-2-one
CAS No.: 57765-62-5
Cat. No.: B1288416
Get Quote
. J

A Strategic Intermediate for Asymmetric Morpholinol
Synthesis[1]
Executive Summary

3,5,5-Trimethylmorpholin-2-one (CAS: 57765-62-5) is a specialized heterocyclic lactone used
primarily as a chiral building block in the synthesis of polysubstituted morpholines. It serves as
the critical electrophilic intermediate in the convergent synthesis of Radafaxine and
Hydroxybupropion analogues—compounds significant in neuropsychiatric drug development
for their role as norepinephrine and dopamine reuptake inhibitors.

Unlike traditional linear syntheses that struggle with stereocontrol at the C2 position, this
lactone allows for a convergent approach: the morpholine ring is constructed first with a defined
C3 stereocenter, and the C2 quaternary center is subsequently established via nucleophilic
addition. This guide details the physicochemical identity, a self-validating synthesis protocol,
and the mechanistic logic driving its application in medicinal chemistry.

Chemical Identity & Physicochemical Profile
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Parameter Technical Specification

IUPAC Name 3,5,5-Trimethylmorpholin-2-one

(3S)-3,5,5-Trimethyl-2-morpholinone;
Common Synonyms _ )
Radafaxine Lactone Intermediate

CAS Number (Racemic) 57765-62-5

CAS Number (3S-Isomer) 1231951-61-3

Molecular Formula C7H13NO:2

Molecular Weight 143.18 g/mol

SMILES CC1(C)COC(=0)C(C)N1

) Colorless to pale yellow oil (often solidifies upon
Physical State ) ) )
high purity/cooling)

Soluble in CH2Cl2, THF, Acetonitrile; limited

Solubilit
Y solubility in water.

Strategic Synthesis Protocol
The "Lactate-Triflate” Convergent Route

Expert Insight: Early routes to hydroxybupropion analogues relied on the bromination of
propiophenones, which often yielded racemic mixtures and required difficult resolutions. The
superior method, described below, utilizes Methyl (R)-(+)-lactate as a chiral pool starting
material.[1] This ensures the C3 stereochemistry is fixed before the ring closure.

Critical Reagent Note: While 2,6-lutidine is commonly used as a base for triflate formation, it
can form salts that complicate silica gel chromatography. The use of 1,8-
Bis(dimethylamino)naphthalene (Proton Sponge) is highly recommended to improve
purification yields and prevent column clogging.

Step-by-Step Methodology

Phase 1: Activation of the Chiral Precursor
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o Reagents: Methyl (R)-(+)-lactate (1.0 eq), Triflic anhydride (Tf20, 1.1 eq), Proton Sponge
(1.1 eq).

» Solvent: Dichloromethane (DCM), anhydrous.

» Conditions: Cool DCM solution of lactate and Proton Sponge to 0°C under N2 atmosphere.
Add Tf20 dropwise.

e Reaction: Stir for 30-60 minutes. The formation of Methyl (2R)-2-
{[(trifluoromethyl)sulfonyl]oxy}propionate is rapid.

o Workup: Rapid filtration through a silica plug to remove protonated amine salts is crucial to
prevent racemization or decomposition of the labile triflate.

Phase 2: N-Alkylation and Cyclization
e Reagents: 2-Amino-2-methyl-1-propanol (2.0 eq).
o Solvent: Acetonitrile (CHsCN) or DCM.
» Execution:
o Cool the amine solution to -40°C.
o Slowly add the fresh triflate solution.
o Allow to warm to room temperature and stir overnight (12—-16 h).

e Mechanism: The amine displaces the triflate (inversion of configuration at C2 of the lactate,
establishing the (S)-center) followed by intramolecular transesterification (lactonization) to
close the ring.

 Purification: Flash chromatography (EtOAc/Hexanes).

* Yield Target: 60—65%.

Mechanistic Visualization
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The following diagram illustrates the transformation from the chiral lactate to the target
morpholinone, highlighting the stereochemical inversion.
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Caption: Synthesis of (3S)-3,5,5-Trimethylmorpholin-2-one via triflate displacement and
cyclization.

Application in Drug Development: The Grignard
Addition

The primary utility of 3,5,5-trimethylmorpholin-2-one is its reactivity as a "masked"
morpholinol. It acts as an electrophile for Grignard reagents to synthesize (2S,3S)-
hydroxybupropion analogues (e.g., Radafaxine).

Protocol: Synthesis of Radafaxine

e Substrate: (3S)-3,5,5-Trimethylmorpholin-2-one.[1][2][3]
e Reagent: 3-Chlorophenylmagnesium bromide (ArMgBr).[1][3]

e Conditions: THF, -78°C.
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e Mechanism:
o The Grignard reagent attacks the carbonyl carbon (C2) of the lactone.

o This opens the lactone to a ketone intermediate, which exists in equilibrium with the
closed hemi-ketal (morpholinol) form.

o Stereoselectivity: The existing C3 methyl group directs the incoming nucleophile to the Re-
face, yielding high diastereoselectivity (>98% de) for the (2S,3S) isomer.
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Caption: Diastereoselective synthesis of Radafaxine using the morpholinone scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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